BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling Oxazinin 3: A Technical Guide to its
Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oxazinin 3

Cat. No.: B1253258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinin 3, a member of the oxazinin class of natural products, represents a unique molecular
architecture with noteworthy biological activity. This technical guide provides an in-depth
exploration of the discovery, origin, and synthesis of Oxazinin 3 and its closely related
analogue, Oxazinin A. The document details the isolation of Oxazinin A from a marine-derived
fungus, the complete synthetic route to establish the absolute stereochemistry of Oxazinin 3,
and the current understanding of its mechanism of action, including its interaction with transient
receptor potential (TRP) channels. All quantitative data is presented in structured tables, and
key experimental protocols are meticulously described. Visual diagrams generated using
Graphviz are provided to illustrate complex workflows and pathways, offering a comprehensive
resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Origin of Oxazinin A

Oxazinin A, a racemic prenylated polyketide dimer, was first isolated from a novel filamentous
fungus, Eurotiomycetes strain 110162. This fungus was found living symbiotically with the
ascidian Lissoclinum patella, collected in Papua New Guinea.[1][2][3] The discovery was the
result of a bioassay-guided fractionation of the fungal extract, which exhibited
antimycobacterial activity.[4]

Isolation and Structure Elucidation
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The producing fungal strain was cultured in a liquid medium, and the subsequent extraction
and purification process involved a series of chromatographic steps to isolate the active
compound. The planar structure of Oxazinin A, a complex pentacyclic molecule, was elucidated
using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic
Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

The First Total Synthesis and Stereochemistry of
Oxazinin-3

While Oxazinin A was isolated as a racemic mixture, the absolute stereochemistry of a related
compound, Oxazinin-3, was unequivocally established through its first total synthesis by
Couladouros, Moutsos, and Pitsinos. This seminal work confirmed the absolute configuration of
Oxazinin-3 as (2S, 5S).[5] The synthesis was achieved through a strategic approach that
involved the intramolecular addition of a hydroxyl substituent to a 3-methyleneindolenine
intermediate.[5]

A later biomimetic total synthesis of Oxazinin A further validated the proposed biosynthetic
pathway, which is believed to involve a non-enzymatic cascade reaction.[6][7]

Biological Activity and Mechanism of Action

Oxazinin A has demonstrated notable biological activities, including inhibitory action against
Mycobacterium tuberculosis and modest antagonism of Transient Receptor Potential (TRP)
channels.[4][8]

Antimycobacterial Activity

Oxazinin A exhibits inhibitory activity against M. tuberculosis, the causative agent of
tuberculosis.[4]

TRP Channel Antagonism

Oxazinin A has been shown to be a modest antagonist of TRPM8 (Transient Receptor Potential
Melastatin 8) and TRPV4 (Transient Receptor Potential Vanilloid 4) channels.[8] These
channels are non-selective cation channels involved in a variety of physiological processes,
including thermosensation, osmosensation, and mechanosensation. By blocking these
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channels, Oxazinin A can prevent the influx of calcium ions into cells, thereby modulating
downstream signaling pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for Oxazinin A.

Biological Activity of Oxazinin A IC50 / LC50 (pM)

Mycobacterium tuberculosis (IC50) 2.9[4][8]

Human CEM-TART T-cell leukemia line (LC50) 4.7[41[8]

TRPMS Inhibition (IC50) 6.6[8]

TRPV4 Inhibition (IC50) 50.8[8]
Spectroscopic Data for Oxazinin A Value
Molecular Formula CssHe62N2010[4]
Mass (ESI-FT-ICR MS) [M+H]* m/z 947.4460[4]

Experimental Protocols
Fungal Fermentation and Extraction

The Eurotiomycetes strain 110162 was cultured in a liquid medium at 28 °C for 14 days. The
culture broth was then extracted with ethyl acetate. The organic extract was dried under
reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting
with a gradient of hexane and ethyl acetate. The active fractions were further purified by
reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a
water/acetonitrile gradient to yield pure Oxazinin A.

Structure Elucidation
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The structure of Oxazinin A was determined by the following spectroscopic methods:
e 1D NMR: 'H and 3C NMR spectra were recorded on a Bruker Avance spectrometer.

e 2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish the
connectivity and stereochemistry of the molecule.

o HRMS: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass
spectrometer with an electrospray ionization (ESI) source.

Visualizations
Experimental Workflow: Isolation of Oxazinin A" "dot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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